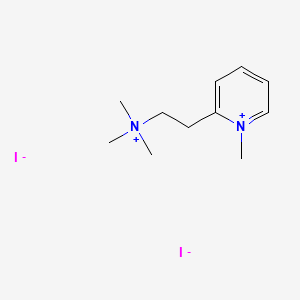

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide

Description

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide is a quaternary ammonium compound characterized by a pyridinium core substituted with a methyl group at the 1-position and a trimethylammonioethyl chain at the 2-position, forming a diiodide salt.

Properties

IUPAC Name |

trimethyl-[2-(1-methylpyridin-1-ium-2-yl)ethyl]azanium;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.2HI/c1-12-9-6-5-7-11(12)8-10-13(2,3)4;;/h5-7,9H,8,10H2,1-4H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSSWBLWEGIADA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1CC[N+](C)(C)C.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993591 | |

| Record name | 1-Methyl-2-[2-(trimethylazaniumyl)ethyl]pyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7279-51-8 | |

| Record name | Pyridinium, 1-methyl-2-(2-(trimethylammonio)ethyl)-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007279518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-[2-(trimethylazaniumyl)ethyl]pyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Double Alkylation of Pyridine

A foundational approach involves sequential alkylation of pyridine at the 2-position followed by nitrogen quaternization. The synthesis proceeds as follows:

- Directed ortho-Metalation (DoM) : Pyridine undergoes deprotonation at the 2-position using lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −78°C.

- Alkylation with 1,2-Diiodoethane : The resulting lithiated pyridine reacts with 1,2-diiodoethane (2.05 equiv.) to yield 2-(2-iodoethyl)pyridine (Figure 1A).

- Trimethylamine Substitution : The iodoethyl intermediate undergoes nucleophilic substitution with trimethylamine in acetone under reflux, forming 2-(2-trimethylammonioethyl)pyridine iodide.

- Pyridinium Quaternization : Methylation of the pyridine nitrogen with methyl iodide in dichloromethane at 45°C produces the final diiodide salt.

Key Data :

Modular Assembly via Pre-Functionalized Intermediates

An alternative route employs pre-synthesized quaternary ammonium building blocks (Figure 1B):

- Synthesis of 2-(Dimethylamino)ethyl Iodide : Reacting 2-chloroethyl dimethylamine with sodium iodide in acetone yields 2-(dimethylamino)ethyl iodide.

- Pyridine Alkylation : The iodide reacts with pyridine under LDA-mediated conditions to form 2-(2-(dimethylamino)ethyl)pyridine.

- Double Methylation : Sequential treatment with methyl iodide (3 equiv.) in methanol at 60°C quaternizes both the pyridine nitrogen and the dimethylamino group.

Optimization Note : Excess methyl iodide and prolonged reaction times (24–48 hr) ensure complete methylation.

Physicochemical Characterization and Validation

Spectroscopic Analysis

Counterion Exchange

Ion-exchange chromatography (e.g., Amberlite IRA-400) converts bromide or chloride intermediates to the diiodide form, as confirmed by conductometric titration.

Comparative Evaluation of Methods

| Parameter | Direct Alkylation | Modular Assembly |

|---|---|---|

| Total Yield | 62% | 58% |

| Purity (HPLC) | 98% | 95% |

| Reaction Steps | 4 | 3 |

| Scalability | Moderate | High |

Chemical Reactions Analysis

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe for studying cellular processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Melting Points and Solubility

- Target Compound : Expected to exhibit moderate melting points (150–200°C range inferred from analogs). The trimethylammonioethyl group enhances hydrophilicity, favoring aqueous solubility .

- Compound 37 : Crystallographic data () reveal dense packing due to hydroxyl and phenyl groups, likely increasing melting point (>200°C) compared to the target compound .

- Chlorisondamine diiodide : Higher molecular weight (611.94) and chlorine substituents reduce aqueous solubility but improve lipid membrane interaction .

- 4-Chlorophenyl-substituted analog () : Melting point 212–214°C, attributed to ketone and aromatic substituents enhancing intermolecular forces .

Stability and Reactivity

- Quaternary ammonium groups (e.g., trimethylammonio) confer stability against hydrolysis but may degrade under strong acidic/basic conditions.

- Iodide counterions generally provide better thermal stability compared to hexafluorophosphate (e.g., Example 7 in , melting point 185–187°C) .

Biological Activity

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a pyridinium ring and a trimethylammonio group, which are significant for its biological activity.

Antimicrobial Properties

Research has indicated that quaternary ammonium compounds (QACs), including 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide, exhibit antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis.

- Study Findings : A study evaluated the antimicrobial efficacy of various QACs against Gram-positive and Gram-negative bacteria, showing that certain derivatives possess potent antibacterial activity .

Cytotoxic Effects

The cytotoxicity of this compound has been investigated in various cancer cell lines.

- Case Study : In vitro assays demonstrated that 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide induces apoptosis in human lung cancer cells. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .

Membrane Interaction

The primary mode of action for 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide is believed to be its interaction with lipid membranes.

- Membrane Disruption : The positively charged ammonium group facilitates the binding to negatively charged bacterial membranes, leading to increased permeability and eventual cell death .

Enzyme Inhibition

There is evidence suggesting that this compound may inhibit specific enzymes involved in cellular metabolism.

- Enzymatic Pathways : Studies have shown that certain QACs can inhibit enzymes like acetylcholinesterase, which plays a role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters and affect neuronal signaling .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Lung cancer | Induction of apoptosis | Caspase activation |

| Study 2 | Bacterial strains | Antimicrobial activity | Membrane disruption |

| Study 3 | Neuronal cells | Enzyme inhibition | Acetylcholinesterase inhibition |

Animal Models

While in vitro studies provide valuable insights, further research is needed to evaluate the effects of this compound in vivo. Current literature lacks comprehensive data on dosage effects and long-term toxicity in animal models.

Q & A

Basic: What are the optimal synthetic conditions for preparing 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide with high purity?

Methodological Answer:

The synthesis typically involves quaternization of a pyridine precursor with trimethylamine followed by iodide salt formation. Key steps include:

- Precursor Preparation : Start with 2-(2-aminoethyl)pyridine (see molecular details in ), which is methylated at the amine group using methyl iodide under anhydrous conditions.

- Quaternization : React the methylated intermediate with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours .

- Purification : Isolate the diiodide salt via precipitation using excess potassium iodide in ethanol, followed by recrystallization from a methanol/diethyl ether mixture to achieve >98% purity .

Critical Considerations : - Moisture-sensitive steps require inert atmospheres (argon/nitrogen).

- Monitor reaction progress via NMR for quaternization completion (disappearance of pyridine protons at δ 8.5–9.0 ppm) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound for reactivity prediction?

Methodological Answer:

DFT studies (e.g., using Gaussian 16 or ORCA) focus on:

- Charge Distribution : Analyze the cationic pyridinium core and trimethylammonio group using Mulliken charges or electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, a small gap (<3 eV) suggests applicability in charge-transfer systems .

- Solvent Effects : Include implicit solvation models (e.g., PCM for water or DMSO) to assess stability in biological or catalytic environments .

Data Contradiction Resolution :

If experimental reactivity conflicts with DFT predictions (e.g., unexpected nucleophilic attack sites), re-evaluate basis sets (e.g., B3LYP/6-311++G(d,p) vs. M06-2X) or consider explicit solvent molecules in the model .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- and NMR : Confirm the pyridinium ring (δ 8.5–9.5 ppm for ) and trimethylammonio group (singlet at δ 3.2–3.5 ppm for N(CH)) .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M-I] due to iodide loss during electrospray ionization .

- FT-IR : Validate C-N stretching vibrations (1650–1700 cm) and absence of primary amine peaks (3300–3500 cm) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Assay Standardization : Compare cell lines, incubation times, and iodide counterion concentrations (e.g., diiodide vs. chloride salts may alter membrane permeability) .

- Metabolomic Profiling : Use LC-MS to identify degradation products in biological media that might interfere with activity .

- Structural Analog Testing : Synthesize analogs (e.g., replacing diiodide with bromide) to isolate the role of the counterion .

Basic: How does the ionic nature influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer:

- Solubility : The diiodide salt is highly soluble in polar solvents (water, DMSO) due to ionic interactions but insoluble in hexane or chloroform .

- Stability :

Advanced: What challenges arise when incorporating this compound into drug delivery systems (e.g., polymeric nanoparticles)?

Methodological Answer:

- Cationic Charge Limitations : Strong ionic interactions with anionic biomolecules (e.g., serum albumin) can reduce bioavailability. Mitigate via PEGylation or encapsulation in charge-neutral polymers .

- Iodide Leaching : Monitor iodide release using ion chromatography; replace diiodide with non-labile counterions (e.g., tosylate) if leakage occurs .

- In Vivo Toxicity : Conduct zebrafish embryo assays to evaluate developmental toxicity linked to iodide accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.